![molecular formula C13H14N2O B7902821 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine](/img/structure/B7902821.png)
2-Amino-5-(4-methoxyphenyl)-4-methylpyridine
Overview
Description
2-Amino-5-(4-methoxyphenyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry of Aryl-Substituted Hydroxypyridines : The aminomethylation of 2-(4'-methoxyphenyl)-3-hydroxypyridine was studied, demonstrating the specific chemical reactions and molecular interactions involved in such processes (Smirnov, Kuz’min, Lezina, & Dyumaev, 1970).
Synthesis and Characterization of Schiff Bases : Research on the synthesis of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, which are closely related to 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine, provides insights into the structural and chemical properties of these compounds (Bai Linsha, 2015).
Inhibition of Voltage-Gated Potassium Channels : Derivatives of 4-Aminopyridine, which are structurally similar to the compound , have been investigated for their ability to block voltage-gated potassium channels, indicating potential applications in medical imaging and therapy (Rodríguez-Rangel et al., 2020).
Corrosion Inhibition in Acidic Medium : N-substituted 2-aminopyridine derivatives have been examined for their effectiveness in inhibiting corrosion of mild steel in acidic environments, showing the practical applications of these compounds in industrial settings (Verma et al., 2018).
Antimitotic Agents : Studies on isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, which share structural similarities with the compound of interest, have explored their biological activity, particularly in antimitotic applications (Temple & Rener, 1992).
Synthesis and Crystal Structures of Antipyrine Derivatives : The synthesis and structural analysis of antipyrine derivatives, including those with 4-methoxyphenyl groups, have been reported, suggesting potential applications in antibacterial activities (Xin‐Yan Zhang, 2011).
Corrosion Inhibition by Pyridine Derivatives : Pyridine derivatives, such as 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, have been studied for their corrosion inhibition properties on mild steel, contributing to the understanding of their industrial applications (Ansari, Quraishi, & Singh, 2015).
properties
IUPAC Name |
5-(4-methoxyphenyl)-4-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-13(14)15-8-12(9)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDXSVGNFLVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=C(C=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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